Pyrronamycin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H29N11O6 |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
4-[[2-[[amino-(hydroxyamino)methylidene]amino]acetyl]amino]-N-[5-[[3-[[(E)-6-amino-1-oxohex-4-en-2-yl]amino]-1-cyano-3-oxopropyl]carbamoyl]-1H-pyrrol-3-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N11O6/c24-4-2-1-3-13(12-35)30-19(36)7-14(8-25)32-21(38)18-6-16(10-28-18)33-22(39)17-5-15(9-27-17)31-20(37)11-29-23(26)34-40/h1-2,5-6,9-10,12-14,27-28,40H,3-4,7,11,24H2,(H,30,36)(H,31,37)(H,32,38)(H,33,39)(H3,26,29,34)/b2-1+ |
InChI Key |
FPNMIDOXWDOTHZ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(NC=C1NC(=O)CN=C(N)NO)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(C/C=C/CN)C=O)C#N |
Canonical SMILES |
C1=C(NC=C1NC(=O)CN=C(N)NO)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(CC=CCN)C=O)C#N |
Synonyms |
pyrronamycin B |
Origin of Product |
United States |
Foundational & Exploratory
Pyrronamycin B: A Technical Overview of its Discovery and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin B is a member of the pyrrolamide class of antibiotics, a group of natural products known for their diverse biological activities. These compounds, produced by various species of Streptomyces, are characterized by a pyrrole-amide repeating unit. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the experimental methodologies employed.
Discovery
Pyrronamycin A and B were first reported as novel antitumor antibiotics in a 2000 publication by A. Asai and colleagues in The Journal of Antibiotics.[1] These compounds were isolated from the fermentation broth of a Streptomyces species, designated as strain H-2072. The discovery of this compound added to the growing family of pyrrolamide antibiotics and highlighted the potential of Streptomyces as a source of novel therapeutic agents.
Experimental Protocols
Fermentation of Streptomyces sp. H-2072
The production of this compound is achieved through the submerged fermentation of Streptomyces sp. H-2072. The process would typically involve the following stages:
-
Seed Culture Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of Streptomyces sp. H-2072. This culture is incubated under optimal conditions of temperature and agitation to generate a sufficient biomass for inoculating the production fermenter.
-
Production Fermentation: The production medium, formulated to support the biosynthesis of this compound, is inoculated with the seed culture. Fermentation is carried out in a bioreactor with controlled parameters such as temperature, pH, dissolved oxygen, and agitation to ensure optimal antibiotic production.
A generalized workflow for the fermentation process is depicted below.
References
Pyrronamycin B: A Technical Guide to its Role as a Secondary Metabolite in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrronamycin B, a member of the pyrrolomycin family of antibiotics, is a secondary metabolite produced by certain strains of Streptomyces. This document provides a comprehensive technical overview of this compound, focusing on its biosynthesis, the genetic basis of its production, and the methodologies for its study. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, characterization, and production of novel antibiotics from microbial sources.
Introduction
Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound belongs to the pyrrolomycin class of antibiotics, which are characterized by a nitropyrrole moiety. These compounds have garnered interest due to their potential antitumor and antimicrobial properties. Understanding the biosynthesis and regulation of this compound is crucial for optimizing its production and for the potential bioengineering of novel derivatives with improved therapeutic properties.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The pyrrolomycin BGC was first cloned and characterized from Streptomyces sp. strain UC 11065, a known producer of this compound.[1]
The Pyrrolomycin Biosynthetic Gene Cluster in Streptomyces sp. UC 11065
The identified BGC in Streptomyces sp. UC 11065 contains a set of genes encoding enzymes responsible for the assembly of the pyrrolomycin scaffold from primary metabolic precursors. The key genes and their putative functions are summarized in Table 1. Gene disruption studies have confirmed the essential role of this cluster in pyrrolomycin production.[1]
Table 1: Key Genes in the Pyrrolomycin Biosynthetic Gene Cluster of Streptomyces sp. UC 11065 and their Putative Functions.
| Gene | Putative Function | Homology/Conserved Domains |
| dox8 | FAD-dependent monooxygenase | Involved in tailoring reactions |
| dox17 | Acyl-CoA synthetase | Activation of a precursor molecule |
| ... | ... | ... |
| pyr28 | TetR family transcriptional regulator | Potential regulation of the gene cluster |
| pyr30 | Halogenase | Incorporation of chlorine atoms |
| ... | ... | ... |
(Note: This table is a representation based on the information from the cited literature. A complete list of genes and their functions would require further detailed genomic analysis.)
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to start from primary metabolites, which are then modified by the enzymatic machinery encoded by the BGC. The pathway likely involves the formation of the characteristic pyrrole ring, followed by halogenation and nitration steps.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Production
The production of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels. This regulation ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle, often during the stationary phase.
Pathway-Specific Regulation
The pyrrolomycin BGC in Streptomyces sp. UC 11065 contains a putative TetR family transcriptional regulator, designated pyr28.[1] TetR-family regulators often act as repressors that bind to operator sites within their own gene clusters. The expression of the biosynthetic genes is typically induced upon the binding of a specific small molecule ligand, which can be an intermediate of the pathway or the final product itself.
Caption: Putative regulation of the this compound biosynthetic gene cluster.
Experimental Protocols
Fermentation for this compound Production
Objective: To cultivate Streptomyces sp. UC 11065 for the production of this compound.
Materials:
-
Streptomyces sp. UC 11065 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)
-
Shake flasks
-
Incubator shaker
Protocol:
-
Inoculate a seed flask containing seed medium with Streptomyces sp. UC 11065 from a glycerol stock or agar plate.
-
Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 2-3 days to generate a seed culture.
-
Inoculate production flasks containing the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the production cultures at 28-30°C with vigorous shaking for 5-7 days.
-
Monitor the production of this compound by taking samples at regular intervals for extraction and analysis.
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Repeat the extraction 2-3 times to ensure complete recovery.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
Resuspend the crude extract in a small volume of methanol for further analysis.
Quantification of this compound by HPLC
Objective: To quantify the amount of this compound in the crude extract.
Materials:
-
Crude extract of this compound
-
This compound standard (if available)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Prepare a mobile phase of acetonitrile and water, both containing 0.1% TFA.
-
Set up a gradient elution method, for example, from 10% to 90% acetonitrile over 30 minutes.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined experimentally).
-
Inject the crude extract and the standard onto the HPLC column.
-
Identify the peak corresponding to this compound in the chromatogram of the extract by comparing its retention time with that of the standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.
Caption: General experimental workflow for this compound production and analysis.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically on the production yields of this compound from Streptomyces sp. UC 11065. However, based on studies of other secondary metabolites in Streptomyces, production yields can vary significantly depending on the fermentation conditions and the genetic background of the strain. Optimization of fermentation parameters such as media composition, pH, temperature, and aeration is a critical step to enhance the yield of this compound. Genetic engineering of the producing strain, for instance, by overexpressing positive regulators or deleting negative regulators, can also lead to a significant increase in production.
Conclusion
This compound represents a potentially valuable secondary metabolite from Streptomyces. The elucidation of its biosynthetic gene cluster provides a foundation for understanding its formation and for applying synthetic biology approaches to improve its production and generate novel analogs. The methodologies outlined in this guide provide a framework for researchers to explore the biosynthesis, regulation, and production of this intriguing antibiotic. Further research is needed to fully characterize the regulatory network governing this compound biosynthesis and to optimize its production for potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Pyrronamycin B by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin B is a member of the pyrrolamide class of antibiotics, which are known for their potent antibacterial and antitumor activities. These natural products are typically produced by actinomycete bacteria, particularly of the Streptomyces genus. The complex structure of this compound, characterized by a pyrrole-amide repeating unit, necessitates robust and sensitive analytical methods for its quantification in various matrices, including fermentation broths, purified samples, and biological fluids. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the key parameters for the HPLC and LC-MS/MS methods for the quantification of this compound and related pyrrolamide antibiotics.
Table 1: HPLC-UV Method Parameters for Pyrrolamide Antibiotic Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 297 nm |
| Injection Volume | 10 µL |
Table 2: LC-MS/MS Method Parameters for Pyrrolamide Antibiotic Analysis
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | Estimated [M+H]⁺ of this compound |
| Product Ions (Q3) | m/z 273.1, m/z 247.1 |
| Collision Energy | To be optimized for this compound |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Sample Preparation from Streptomyces Fermentation Broth
This protocol is adapted from methods used for the extraction of related pyrrolamide antibiotics from Streptomyces cultures.
Materials:
-
Streptomyces fermentation broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Centrifuge the fermentation broth at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.
HPLC-UV Quantification Protocol
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Prepare a series of standard solutions of a purified pyrrolamide antibiotic (if a this compound standard is unavailable, a related compound like distamycin or congocidine can be used for method development) of known concentrations in methanol.
-
Inject 10 µL of each standard solution to generate a calibration curve.
-
Inject 10 µL of the prepared sample extract.
-
Monitor the elution profile at 297 nm.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
LC-MS/MS Quantification Protocol
Protocol:
-
Optimize the mass spectrometer parameters using a purified standard of a related pyrrolamide antibiotic or the prepared this compound extract. Infuse the sample directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]⁺) for this compound and to optimize the collision energy for the characteristic product ions (m/z 273.1 and 247.1).
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Prepare a series of standard solutions for the calibration curve.
-
Inject the standards and the sample extract into the LC-MS/MS system.
-
Acquire data in MRM mode, monitoring the transition from the precursor ion to the product ions.
-
Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.
Mandatory Visualization
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Proposed Biosynthetic Pathway for a Pyrrolamide Antibiotic
Caption: Generalized biosynthetic pathway for pyrrolamide antibiotics.
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Pyrronamycin B
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Pyrronamycin B is a member of the pyrrolamide class of natural products, known for a range of biological activities including antibacterial, antiviral, and antitumor effects. These activities are largely attributed to the ability of pyrrolamides to bind to specific DNA sequences. This document provides detailed protocols for conducting in vitro antibacterial susceptibility testing of this compound to evaluate its efficacy against various bacterial strains.
Antibacterial Spectrum of this compound
This compound has demonstrated notable antibacterial activity. While extensive quantitative data from broad panel screenings are not widely published, available information indicates a significant antibacterial effect. The antibacterial activity of this compound is particularly pronounced against Gram-positive bacteria. This is in contrast to its analog, Pyrronamycin A, which shows greater activity against Gram-negative bacteria.[1]
Mechanism of Action
The proposed mechanism of antibacterial action for this compound, consistent with other pyrrolamide antibiotics, involves the inhibition of essential cellular processes through binding to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to the inhibition of bacterial growth and cell death.
Data Presentation
Table 1: Representative Antibacterial Activity of this compound
The following table summarizes the expected antibacterial activity of this compound based on available qualitative descriptions. Actual Minimum Inhibitory Concentration (MIC) values should be determined experimentally using the protocols provided below.
| Bacterial Group | Representative Organisms | Expected Activity of this compound |
| Gram-positive Bacteria | Staphylococcus aureus | High |
| Streptococcus pneumoniae | High | |
| Enterococcus faecalis | Moderate to High | |
| Bacillus subtilis | High | |
| Gram-negative Bacteria | Escherichia coli | Low to Moderate |
| Pseudomonas aeruginosa | Low | |
| Klebsiella pneumoniae | Low to Moderate | |
| Salmonella enterica | Low to Moderate |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure accuracy and reproducibility of susceptibility testing results.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a spectrophotometer can be used for more accurate determination.
-
2. Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of this compound Disks:
-
Aseptically apply a standardized amount of this compound solution to the sterile filter paper disks and allow them to dry completely. The concentration should be determined based on preliminary MIC data.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks on the surface of the inoculated MHA plate.
-
Ensure the disks are firmly in contact with the agar. Place disks at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the in vitro antibacterial susceptibility of this compound.
References
Application Notes and Protocols: Pyrronamycin B and Pyrrolamides as Chemical Probes for DNA Gyrase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its crucial role in bacterial survival and the absence of a homologous enzyme in humans make it an attractive target for the development of novel antibacterial agents.[1][2] This document provides detailed application notes and protocols on the use of pyrrole-containing compounds, with a focus on the pyrrolamide class of antibiotics, as chemical probes for studying DNA gyrase.
While the user specifically inquired about Pyrronamycin B , publicly available scientific literature primarily describes it as a pyrrolamide antibiotic that acts as a DNA minor groove binding agent with antitumor and antibacterial properties.[3][4] However, the broader "pyrrolamide" designation also encompasses a distinct class of synthetic antibacterial agents that have been extensively characterized as potent inhibitors of DNA gyrase, specifically targeting the ATP-binding site of the GyrB subunit.[2]
This document will address both aspects: the known biological activity of this compound and the well-established use of other pyrrolamides as direct DNA gyrase inhibitors. The provided protocols are broadly applicable for investigating the interaction of any small molecule with DNA gyrase.
Part 1: this compound - A DNA Minor Groove Binding Agent
This compound, isolated from Streptomyces sp., is a natural product belonging to the pyrrolamide family of antibiotics.[3] These compounds are characterized by a repeating pyrrole-amide structural unit.[4]
Mechanism of Action: The primary mechanism of action described for this compound and related compounds is their ability to bind to the minor groove of DNA.[3] This interaction can interfere with DNA replication and transcription, leading to antibacterial and antitumor effects.[3][4]
Reported Biological Activity:
-
Antibacterial: Potent activity against a range of Gram-positive and Gram-negative bacteria.[3]
At present, there is no direct evidence in the reviewed literature to suggest that this compound functions as a DNA gyrase inhibitor. However, its classification as a pyrrolamide warrants investigation into this possibility, using the protocols outlined in the subsequent sections.
Part 2: Pyrrolamides as DNA Gyrase Inhibitors
A distinct, synthetic class of pyrrolamides has been identified as a novel class of antibacterial agents that specifically target DNA gyrase.[2] These compounds were discovered through fragment-based lead generation and optimized for potent enzymatic and cellular activity.[2][5]
Mechanism of Action: This class of pyrrolamides acts as ATP-competitive inhibitors of the DNA gyrase B (GyrB) subunit.[2] By binding to the ATP pocket on GyrB, they prevent the hydrolysis of ATP, which is essential for the enzyme's supercoiling activity.[2] This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[2][5]
Quantitative Data: In Vitro Activity of Representative Pyrrolamides
The following tables summarize the inhibitory activity of a representative pyrrolamide (referred to as Pyrrolamide 4 in the source literature) against DNA gyrase and its antibacterial efficacy.
Table 1: DNA Gyrase Inhibition by Pyrrolamide 4 [2]
| Parameter | Value |
| IC50 (DNA Gyrase) | 3 µM |
| Binding Constant (Initial Pyrrole Hit) | 1 mM |
Table 2: Antibacterial Activity (MIC) of Pyrrolamide 4 [2]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not specified |
| Streptococcus pneumoniae | Data not specified |
| Escherichia coli (Wild-Type) | >200-fold less potent |
| E. coli (tolC deletion) | Potent activity |
Note: Specific MIC values for S. aureus and S. pneumoniae were not provided in the source material, but the compound was reported to have antibacterial activity. The difference in potency against wild-type and efflux pump-deficient E. coli highlights the role of efflux in resistance to this class of compounds.[2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a compound, such as this compound or other pyrrolamides, as a DNA gyrase inhibitor.
Protocol 1: DNA Gyrase Supercoiling Assay
This assay is the primary method to determine if a compound inhibits the enzymatic activity of DNA gyrase.
Objective: To measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.
Materials:
-
DNA Gyrase (E. coli or other bacterial source)
-
Relaxed pBR322 DNA (or other suitable plasmid)
-
Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stop Solution (5% SDS, 25% Glycerol, 0.25 mg/ml Bromophenol blue)
-
Agarose gel (1%) in TBE buffer
-
DNA loading dye
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in a total volume of 30 µL. To the DNA gyrase assay buffer, add 0.3 µg of relaxed pBR322 DNA and the desired concentration of the test compound (typically a serial dilution).
-
Add 36 nM of GyrA and GyrB subunits to initiate the reaction. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (DMSO vehicle).
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reaction by adding 8 µL of stop solution.
-
Load 10 µL of each reaction mixture into the wells of a 1% agarose gel.
-
Run the gel electrophoresis in TBE buffer until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Analyze the results: Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band compared to the negative control. The IC₅₀ value can be determined by quantifying the band intensities at different compound concentrations.
Protocol 2: DNA Gyrase ATPase Activity Assay
This assay determines if the compound inhibits the ATPase activity of the GyrB subunit.
Objective: To measure the ATP hydrolysis activity of DNA gyrase in the presence of the test compound.
Materials:
-
DNA Gyrase
-
Assay Buffer (as in Protocol 1, but may vary depending on the detection method)
-
ATP
-
Test compound
-
A method to detect ATP hydrolysis (e.g., a coupled-enzyme assay that links ADP production to a change in NADH absorbance, or a phosphate detection assay).
Procedure (Example using a coupled-enzyme assay):
-
Prepare a reaction mixture containing DNA gyrase, assay buffer, and the test compound at various concentrations.
-
Add the coupled-enzyme system components (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.
-
The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathway of Pyrrolamide-based DNA Gyrase Inhibition
Caption: Pyrrolamide inhibition of the DNA gyrase pathway.
Experimental Workflow for Screening DNA Gyrase Inhibitors
Caption: Workflow for identifying and characterizing DNA gyrase inhibitors.
Conclusion
While this compound is a known antibacterial agent, its primary described mechanism of action is DNA minor groove binding. The distinct class of synthetic pyrrolamides, however, are well-validated DNA gyrase inhibitors that serve as excellent chemical probes for studying this essential bacterial enzyme. The protocols and data presented here provide a comprehensive guide for researchers to investigate the potential DNA gyrase inhibitory activity of novel compounds like this compound and to further explore the therapeutic potential of the pyrrolamide scaffold. The provided workflows and pathway diagrams offer a clear visual representation of the scientific logic and mechanism of action for this important class of antibacterial agents.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Pyrronamycin A and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Pyrronamycin B Derivatives for Enhanced Therapeutic Efficacy
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrronamycin B is a naturally occurring antibiotic with a pyrrole-amide structure that has demonstrated notable antibacterial, antifungal, and antitumor activities. Its primary mechanism of action involves the inhibition of DNA gyrase, an essential bacterial enzyme, by targeting the ATPase activity of the GyrB subunit. This document provides a comprehensive overview of the development of this compound derivatives with the goal of improving their therapeutic efficacy. Detailed protocols for the synthesis and evaluation of these derivatives are provided, along with a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.
Rationale for Derivative Development
While this compound exhibits promising biological activity, the development of derivatives is crucial for overcoming limitations such as:
-
Improving Potency: Enhancing the inhibitory activity against target enzymes or cells.
-
Broadening Spectrum of Activity: Increasing the range of susceptible bacterial strains or cancer cell lines.
-
Enhancing Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) for better in vivo performance.
-
Reducing Off-Target Effects and Toxicity: Increasing the therapeutic index by minimizing adverse effects.
Structural modifications to the this compound scaffold can be systematically explored to achieve these improvements.
Key Signaling Pathway: DNA Gyrase Inhibition
This compound and its derivatives primarily exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into DNA in an ATP-dependent manner. This compound competitively inhibits the ATPase activity of the GyrB subunit, preventing the conformational changes necessary for DNA supercoiling.
Caption: Mechanism of DNA gyrase inhibition by this compound derivatives.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the in vitro efficacy of various pyrrole-containing compounds, serving as representative examples for the development of this compound derivatives.
Antibacterial Activity of Pyrrolamide Derivatives
| Compound | Target | IC50 (nM) | M. tuberculosis H37Rv MIC (µg/mL) |
| Pyrrolamide Derivative 1 | DNA Gyrase | < 5 | 0.03 |
| Pyrrolamide Derivative 2 | DNA Gyrase | 49 | 1 (vs. E. coli) |
Anticancer Activity of Pyrroloquinoline and Pyridothienopyrimidine Derivatives
| Compound | Cancer Cell Line | GI50 / IC50 (µM) | Target |
| Ammosamide B Derivative | - | 120 (IC50, nM) | BRD4 |
| Pyridothienopyrimidine 3a | HepG-2 | 1.17 | EGFR Kinase |
| Pyridothienopyrimidine 5a | MCF-7 | 2.79 | EGFR Kinase |
| Pyridothienopyrimidine 9b | HepG-2 | 1.98 | EGFR Kinase |
Experimental Protocols
General Synthesis of Pyrrole Derivatives (Paal-Knorr Synthesis)
This protocol describes a general method for the synthesis of substituted pyrroles, which can be adapted for the synthesis of this compound derivatives.
Workflow:
Caption: General workflow for the synthesis of pyrrole derivatives.
Materials:
-
Primary amine or ammonia source
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Extraction funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents
Procedure:
-
To a solution of the 1,4-dicarbonyl compound in the chosen solvent, add an equimolar amount of the primary amine.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. Otherwise, concentrate the solution under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 DNA substrate
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% (w/v) glycerol)
-
Test compounds dissolved in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the reaction at 37°C for 1 hour.
-
Terminate the reaction by adding a stop buffer containing a DNA loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA to determine the IC50 value of the test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cytotoxic potential of the synthesized derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Workflow for Cytotoxicity Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The development of this compound derivatives holds significant promise for the discovery of novel antibacterial and anticancer agents with improved efficacy. The protocols and data presented in these application notes provide a framework for the synthesis, evaluation, and optimization of this important class of compounds. Future research should focus on a systematic exploration of the this compound scaffold to establish comprehensive structure-activity relationships, leading to the identification of clinical candidates with enhanced therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Addressing Bacterial Resistance to Pyrronamycin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrronamycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to bacterial resistance mechanisms against this pyrrolamide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound belongs to the pyrrolamide class of antibiotics. These compounds are known to target bacterial DNA gyrase, an essential enzyme involved in DNA replication. By inhibiting DNA gyrase, this compound effectively halts DNA synthesis, leading to bacterial cell death.
Q2: What are the most probable mechanisms of bacterial resistance to this compound?
A2: Based on its mechanism of action, the two primary anticipated resistance mechanisms are:
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Target Modification: Mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) can alter the enzyme's structure, reducing the binding affinity of this compound. This is a common resistance mechanism against other DNA gyrase inhibitors.
-
Increased Efflux Pump Activity: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. This prevents the drug from reaching its intracellular target, DNA gyrase, at a high enough concentration to be effective.
Q3: My this compound stock solution appears to have lost activity. What could be the cause?
A3: Improper storage is the most likely cause. This compound, like many complex organic molecules, can be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. Ensure your stock solutions are stored in a dark, cool, and dry place, and consider preparing smaller aliquots to minimize freeze-thaw cycles. Always perform a quality control check with a known susceptible bacterial strain to confirm the activity of your stock.
Q4: I am not observing a clear zone of inhibition in my disk diffusion assay with a supposedly susceptible strain. What should I check?
A4: Several factors could be at play:
-
Inoculum Density: Ensure your bacterial lawn is not too dense, as this can mask the zone of inhibition. Standardize your inoculum to a 0.5 McFarland turbidity standard.
-
Agar Depth: The depth of the agar in your petri dish can affect the diffusion of the antibiotic. Ensure a consistent and appropriate depth (typically 4 mm).
-
Disk Potency: Your antibiotic disks may have lost potency. Store them according to the manufacturer's instructions and use a fresh batch if in doubt.
-
Incubation Conditions: Incorrect incubation temperature or time can affect bacterial growth and the formation of the inhibition zone.
Troubleshooting Guides
Troubleshooting Minimum Inhibitory Concentration (MIC) Determination
Issue: Inconsistent or unexpected MIC values for this compound.
| Potential Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Verify the accuracy of your pipetting and the concentration of your stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect Inoculum Size | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent cell density in each well. |
| Contamination | Visually inspect the wells for any signs of contamination. Use aseptic techniques throughout the procedure. |
| Skipped Wells or Bubbles | Ensure all wells are properly filled and free of air bubbles, which can interfere with optical density readings. |
| Reader Malfunction | Calibrate and clean the microplate reader according to the manufacturer's instructions. |
Troubleshooting Analysis of DNA Gyrase Mutations
Issue: Failed PCR amplification or poor sequencing results for gyrA and gyrB genes.
| Potential Cause | Troubleshooting Step |
| Poor DNA Quality | Ensure the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer or gel electrophoresis to assess quality. |
| Primer Issues | Verify primer sequences for accuracy and check for potential secondary structures or primer-dimer formation. Test a range of annealing temperatures. |
| PCR Inhibitors | Contaminants from the DNA extraction process can inhibit PCR. Consider re-purifying your DNA sample. |
| Incorrect PCR Conditions | Optimize the PCR cycle parameters, including annealing temperature, extension time, and the number of cycles. |
| Sequencing Reaction Failure | Ensure the correct sequencing primer is used and that the DNA template is at the appropriate concentration. |
Troubleshooting Efflux Pump Activity Assays
Issue: High background fluorescence or inconsistent results in fluorescent dye accumulation/efflux assays.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Compound | Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your fluorescent dye (e.g., Ethidium Bromide, Hoechst 33342). |
| Incorrect Dye Concentration | Titrate the fluorescent dye to determine the optimal concentration that provides a good signal-to-noise ratio without being toxic to the cells. |
| Cell Viability Issues | Ensure that the bacterial cells are viable and metabolically active throughout the assay. Perform a viability check before and after the experiment. |
| Efflux Pump Inhibitor (EPI) Inactivity | Confirm the activity of your EPI (e.g., CCCP, PAβN) with a known positive control strain and substrate. |
| Photobleaching | Minimize the exposure of the fluorescent dye to the excitation light to prevent photobleaching, which can lead to a decrease in signal over time. |
Quantitative Data Summary
The following tables provide illustrative data for Minimum Inhibitory Concentrations (MICs) of this compound. These values should be used as a reference, and experimental results may vary.
Table 1: Baseline MIC of this compound against Susceptible Bacterial Strains
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Escherichia coli | ATCC 25922 | 2.0 |
| Pseudomonas aeruginosa | PAO1 | 8.0 |
| Enterococcus faecalis | ATCC 29212 | 1.0 |
Table 2: Fold Change in this compound MIC due to Resistance Mechanisms
| Bacterial Species | Resistance Mechanism | Fold Change in MIC |
| Staphylococcus aureus | gyrA mutation (S84L) | 8 - 16 |
| Escherichia coli | gyrA mutation (S83L) | 4 - 8 |
| Escherichia coli | AcrAB-TolC Overexpression | 4 - 8 |
| Pseudomonas aeruginosa | MexAB-OprM Overexpression | 2 - 4 |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum: From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate Plate: Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol: Amplification and Sequencing of gyrA and gyrB Genes
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Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant bacterial strains.
-
PCR Amplification: Design primers to amplify the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.
Protocol: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
-
Prepare Cell Suspension: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with phosphate-buffered saline (PBS). Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Pre-energize Cells: Incubate the cell suspension with glucose for a short period to energize the cells.
-
Add EtBr and Inhibitors: Add EtBr to the cell suspension. For control wells, also add an efflux pump inhibitor (EPI) like CCCP or PAβN.
-
Monitor Fluorescence: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for EtBr.
-
Data Analysis: Compare the fluorescence levels in the presence and absence of the EPI. A lower fluorescence level in the absence of the EPI suggests active efflux of EtBr.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: Action of this compound and resistance pathways.
Caption: Troubleshooting logic for inconsistent MIC results.
How to minimize off-target effects of Pyrronamycin B in therapeutic use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Pyrronamycin B in therapeutic use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pyrrolamide antibiotic produced by Streptomyces sp. Its primary on-target mechanism of action is the inhibition of the ATPase function of the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] It is also known to bind to the minor groove of DNA.[1] This compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria and also possesses anti-tumor and antiviral properties.[1][2]
Q2: Why is minimizing off-target effects a concern for this compound?
The therapeutic development of the pyrrolamide class of compounds, including this compound, has often been hindered by toxicity.[1] Off-target effects, where a drug interacts with unintended proteins or pathways, are a common cause of such toxicity.[3][4] Identifying and minimizing these interactions is crucial for improving the therapeutic index and ensuring patient safety.
Q3: What are the general strategies to mitigate the off-target effects of a natural product like this compound?
Several strategies can be employed to minimize off-target effects:
-
Structural Modification: Chemical modifications to the this compound scaffold can be made to enhance its specificity for DNA gyrase while reducing its affinity for off-target proteins.[3]
-
Rational Drug Design: Utilizing computational and structural biology tools to understand the binding interactions of this compound with its on- and off-targets can guide the design of more selective derivatives.[4]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers can help to preferentially deliver the drug to the target site (e.g., a tumor or infected tissue), thereby reducing systemic exposure and minimizing interactions with off-target proteins in healthy tissues.[5][6][7]
-
High-Throughput Screening: Systematically testing this compound and its analogs against a wide range of proteins can help to identify and subsequently avoid compounds with significant off-target activity early in the development process.[4]
Troubleshooting Guides: Investigating and Mitigating Off-Target Effects
This section provides detailed guides for researchers encountering issues related to the off-target effects of this compound during their experiments.
Guide 1: Identifying Off-Target Proteins of this compound
If you observe unexpected cellular toxicity or phenotypes in your experiments with this compound, it is crucial to identify its off-target protein interactions. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose as it does not require modification of the compound.[3][4]
Experimental Protocol: Proteome-wide Off-Target Identification using CETSA coupled with Mass Spectrometry (MS-CETSA)
This protocol allows for the unbiased identification of proteins that bind to this compound in a cellular context.
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with this compound at a relevant concentration (and a vehicle control, e.g., DMSO).
-
Incubate for a sufficient time to allow for cellular uptake and target engagement.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a specific temperature for a set time (e.g., a temperature gradient from 40°C to 70°C for 3 minutes). Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins will remain soluble.[1][3]
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Perform protein quantification, reduction, alkylation, and tryptic digestion.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Plot the relative protein abundance as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature for a particular protein in the presence of this compound indicates a direct binding interaction.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No significant thermal shift observed for any protein. | This compound concentration is too low. | Increase the concentration of this compound in the initial treatment step. |
| Insufficient cell permeability of this compound. | Verify cellular uptake using analytical methods or modify the compound to improve permeability. | |
| High variability between replicates. | Inconsistent heating or sample handling. | Ensure precise temperature control and consistent timing for the thermal challenge. Standardize all sample preparation steps. |
| Identification of many potential off-targets. | This compound has a broad off-target profile at the tested concentration. | Perform a dose-response MS-CETSA to distinguish high-affinity from low-affinity off-targets. |
Data Presentation: Example MS-CETSA Results
| Protein | Function | ΔTm (°C) with this compound | On-Target/Off-Target |
| DNA Gyrase Subunit B | DNA supercoiling | +5.2 | On-Target |
| Kinase X | Cell signaling | +3.1 | Potential Off-Target |
| Metabolic Enzyme Y | Cellular metabolism | +2.8 | Potential Off-Target |
| Structural Protein Z | Cytoskeleton | +0.2 | Likely Non-specific |
Note: This is example data. Actual ΔTm values need to be experimentally determined.
Workflow for Off-Target Identification
Guide 2: Strategies for Reducing Off-Target Effects
Once potential off-target proteins have been identified, the next step is to engineer solutions to minimize these interactions.
Strategy 1: Structure-Activity Relationship (SAR) Studies
The goal of SAR studies is to chemically modify this compound to improve its selectivity.
Experimental Protocol: Iterative Chemical Modification and Screening
-
Identify Modifiable Positions: Analyze the structure of this compound to identify functional groups that can be modified without disrupting the core pharmacophore responsible for DNA gyrase inhibition.
-
Synthesize Analogs: Create a library of this compound analogs with modifications at the identified positions.
-
On-Target Activity Assay: Screen all analogs for their inhibitory activity against DNA gyrase (e.g., using a supercoiling assay) to ensure the primary activity is retained.
-
Off-Target Counterscreening: Screen the analogs that retain on-target activity against the previously identified off-target proteins (e.g., using biochemical assays or CETSA).
-
Analyze Data and Iterate: Compare the on-target and off-target activities to identify analogs with an improved selectivity profile. Use these insights to design the next generation of analogs.
Logical Relationship for SAR-based Optimization
Strategy 2: Nanoparticle-based Targeted Delivery
This approach aims to reduce systemic exposure to this compound by encapsulating it within a nanoparticle that preferentially accumulates at the site of disease.
Experimental Protocol: Formulation and Evaluation of this compound Nanoparticles
-
Nanoparticle Formulation:
-
Choose a suitable biocompatible polymer (e.g., PLGA, chitosan) or lipid-based system.
-
Encapsulate this compound using a method such as nanoprecipitation or emulsification.
-
Optimize formulation parameters (e.g., drug-to-polymer ratio, solvent) to achieve desired particle size, surface charge, and encapsulation efficiency.
-
-
Physicochemical Characterization:
-
Measure particle size and size distribution using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess colloidal stability.
-
Quantify the encapsulation efficiency and drug loading using HPLC.
-
-
In Vitro Release Study:
-
Perform a drug release study under physiological conditions (e.g., PBS at 37°C) to determine the release kinetics of this compound from the nanoparticles.
-
-
Cellular Uptake and Efficacy Studies:
-
Evaluate the uptake of the nanoparticles by target cells (e.g., cancer cells or infected macrophages) using fluorescence microscopy or flow cytometry (if a fluorescent dye is co-encapsulated).
-
Compare the in vitro efficacy (e.g., IC50) of the nanoparticle formulation to that of free this compound.
-
-
In Vivo Evaluation (Animal Model):
-
Administer the this compound nanoparticles and free drug to a relevant animal model.
-
Conduct biodistribution studies to determine the drug concentration in the target tissue versus other organs over time.
-
Evaluate the therapeutic efficacy and systemic toxicity of the nanoparticle formulation compared to the free drug.
-
Signaling Pathway: Hypothetical Off-Target Kinase Inhibition
If MS-CETSA identifies a kinase as a primary off-target, understanding the downstream consequences is vital. Below is a hypothetical pathway where this compound inhibits "Kinase X," leading to an adverse effect.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Pactamycin Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity [mdpi.com]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 6. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 2045252 - Selectivity interaction (KinomeScan (DiscoverX)) EUB0000621a ITK - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Fermentation of Pyrronamycin B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the large-scale fermentation of Pyrronamycin B. The information provided is based on established principles of Streptomyces fermentation and data from related secondary metabolite production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound yield in large-scale fermentation?
A1: The most critical factors are the composition of the fermentation medium (carbon and nitrogen sources), the control of environmental parameters (pH, temperature, dissolved oxygen), and the inoculum quality.[1][2][3][4] The genetic stability of the producing Streptomyces strain also plays a crucial role.
Q2: What are common contaminants in Streptomyces fermentations and how can they be prevented?
A2: Common contaminants include bacteria (e.g., Bacillus spp.) and other fungi. Prevention is key and involves strict aseptic techniques during all stages of the process, including media preparation, inoculation, and sampling.[5] Proper sterilization of the fermenter and all associated equipment is paramount.
Q3: Is it necessary to use a defined or complex medium for this compound production?
A3: While chemically defined media offer better batch-to-batch consistency, complex media containing ingredients like yeast extract, peptone, and soybean meal often support higher yields of secondary metabolites in Streptomyces.[6] The choice depends on the specific process development and regulatory requirements.
Q4: How can I monitor this compound production during fermentation?
A4: this compound concentration can be monitored by taking periodic samples from the fermenter and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[7][8]
Q5: What are the main challenges in scaling up this compound fermentation from lab to industrial scale?
A5: Key scale-up challenges include maintaining optimal oxygen transfer rates, ensuring homogenous mixing, managing heat generation, and preventing contamination in larger vessels. These factors can significantly impact microbial physiology and secondary metabolite production.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Production | 1. Suboptimal media composition. 2. Inadequate aeration or agitation. 3. pH drift outside the optimal range. 4. Poor quality or insufficient inoculum. 5. Genetic instability of the producing strain. | 1. Optimize carbon and nitrogen sources. Consider precursor feeding strategies. 2. Increase agitation and/or aeration rate to maintain dissolved oxygen above 20%. 3. Implement automated pH control with acid/base feeding. 4. Optimize inoculum age and volume. Ensure a healthy and vigorous seed culture. 5. Re-isolate a high-producing colony from the stock culture. |
| Foaming in the Fermenter | 1. High concentration of proteins in the medium (e.g., from yeast extract or peptone). 2. High agitation and aeration rates. 3. Cell lysis releasing intracellular proteins. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or via an automated control system. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. 3. Ensure that the fermentation conditions are not causing premature cell death. |
| Batch-to-Batch Inconsistency | 1. Variability in raw material quality (e.g., complex media components). 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters. | 1. Source high-quality, consistent raw materials. Consider switching to a more defined medium. 2. Standardize the inoculum development protocol, including culture age and cell density. 3. Ensure precise control and monitoring of all critical process parameters (pH, temperature, DO, etc.). |
| Difficulty in Product Purification | 1. Presence of interfering compounds from the fermentation broth. 2. Emulsion formation during solvent extraction. 3. Low product concentration in the broth. | 1. Optimize the fermentation medium to reduce the production of interfering metabolites. 2. Centrifuge or filter the broth to remove biomass before extraction. Consider using a different solvent system. 3. Optimize fermentation conditions to maximize the final product titer. |
Data Presentation
Table 1: Representative Fermentation Media for Pyrrole-Containing Antibiotic Production by Streptomyces
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| Soybean Meal | 10.0 | Nitrogen and Carbon Source |
| NaCl | 5.0 | Osmotic Balance |
| K₂HPO₄ | 1.0 | Phosphate Source and pH Buffering |
| MgSO₄·7H₂O | 0.5 | Trace Element |
| CaCO₃ | 2.0 | pH Buffering |
Table 2: Typical Fermentation Parameters for Streptomyces
| Parameter | Optimal Range | Rationale |
| Temperature | 28-32°C | Optimal for growth and secondary metabolite production in most Streptomyces species.[1][3] |
| pH | 6.5-7.5 | Maintains enzymatic activities and nutrient uptake.[2][4] |
| Agitation | 200-400 rpm (in baffled flasks) | Ensures proper mixing and oxygen transfer. |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) | Provides sufficient oxygen for aerobic respiration and biosynthesis. |
| Inoculum Volume | 5-10% (v/v) | Ensures a sufficient starting biomass for rapid growth. |
| Fermentation Time | 7-10 days | Allows for sufficient time for biomass accumulation and secondary metabolite production.[2][4] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Prepare a seed medium (e.g., Tryptic Soy Broth or a medium similar to Table 1 but with lower starch content).
-
Dispense the medium into baffled flasks and sterilize by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the flasks with a spore suspension or a vegetative mycelial stock of the Streptomyces strain.
-
Incubate the flasks on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours.
-
The resulting seed culture should be dense and homogenous, without clumps. This will be used to inoculate the production fermenter.
Protocol 2: Large-Scale Fermentation
-
Prepare the production medium as detailed in Table 1 and sterilize it in the fermenter.
-
Calibrate the pH and Dissolved Oxygen (DO) probes.
-
Aseptically inoculate the fermenter with 5-10% (v/v) of the seed culture.
-
Set the fermentation parameters as outlined in Table 2 (e.g., 30°C, pH controlled at 7.0, initial agitation at 200 rpm, and aeration at 0.5 vvm).
-
Monitor the fermentation by regularly measuring cell growth (e.g., packed cell volume or dry cell weight), substrate consumption, and this compound production (via HPLC).
-
Adjust agitation and aeration as needed to maintain the DO level above 20% saturation.
-
Harvest the fermentation broth when the this compound titer reaches its maximum.
Protocol 3: Extraction and Quantification of this compound
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic phase and concentrate it under reduced pressure.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Quantify this compound by comparing the peak area to a standard curve of a purified reference compound.
Visualizations
References
- 1. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production [mdpi.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Production of a pyrrole antibiotic by a marine bacterium. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
Refinement of analytical methods for detecting Pyrronamycin B metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the refinement of analytical methods for detecting Pyrronamycin B and its metabolites. Due to the limited availability of public data specific to this compound, this guide is based on established best practices for the analysis of microbial secondary metabolites, particularly those from Streptomyces species, using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity for this compound or its Metabolites | Sample Preparation Issues: Inefficient extraction, degradation of analytes. | - Optimize extraction solvent. A methanol:water mixture (e.g., 80:20 v/v) is a good starting point for polar metabolites.[1] - Ensure rapid quenching of metabolic activity immediately after sample collection, for instance, by using cold solvents.[2] - Minimize freeze-thaw cycles of samples and extracts. |
| LC-MS Method Issues: Inappropriate column chemistry, mobile phase composition, or ionization mode. | - Use a C18 column for reversed-phase chromatography, which is suitable for many secondary metabolites. - Ensure mobile phase additives are volatile (e.g., formic acid, ammonium formate) to avoid ion source contamination. - Test both positive and negative electrospray ionization (ESI) modes, as metabolites may ionize preferentially in one mode. | |
| Instrumental Issues: Dirty ion source, incorrect instrument settings. | - Perform routine cleaning of the ion source. - Calibrate the mass spectrometer regularly to ensure mass accuracy. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Column overload, inappropriate mobile phase pH, column degradation. | - Dilute the sample to avoid overloading the column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Replace the analytical column if performance degrades. |
| Injection Issues: Use of an inappropriate solvent for sample dissolution. | - Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. | |
| Retention Time Shifts | LC System Instability: Fluctuations in pump pressure, temperature variations. | - Check for leaks in the LC system. - Ensure the column oven maintains a stable temperature. - Equilibrate the column sufficiently between injections. |
| Mobile Phase Changes: Alteration in mobile phase composition over time. | - Prepare fresh mobile phases daily and ensure proper degassing. | |
| High Background Noise or Contamination | Sample Carryover: Adsorption of analytes to the injector or column. | - Implement a robust needle wash protocol. - Inject blank samples between experimental samples to check for carryover.[1] |
| Contamination: From solvents, glassware, or the LC-MS system itself. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and sample vials. - Run system suitability tests to identify sources of contamination. | |
| Difficulty in Metabolite Identification | Lack of Fragmentation: Insufficient collision energy in MS/MS. | - Optimize collision energy for each metabolite of interest to obtain informative fragment ions. |
| Isobaric Interferences: Co-elution of compounds with the same nominal mass. | - Improve chromatographic separation by modifying the gradient or using a longer column. - Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions. |
Frequently Asked Questions (FAQs)
1. What is a recommended starting point for a sample preparation protocol for this compound metabolites from Streptomyces culture?
A common and effective method involves quenching the metabolism and extracting the metabolites simultaneously. This can be achieved by adding a cold solvent mixture, such as 60% methanol/water at -45°C, to the culture sample.[2] After quenching, the cells are pelleted by centrifugation, and the intracellular metabolites can be extracted from the cell pellet using 100% cold methanol.[2] It is crucial to keep the samples cold throughout the process to prevent metabolite degradation.
2. Which type of liquid chromatography is most suitable for separating this compound and its potential metabolites?
Reversed-phase chromatography using a C18 column is a robust starting point for the separation of many microbial secondary metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a volatile modifier like formic acid (e.g., 0.1%), is typically used.
3. What are the expected mass-to-charge ratios (m/z) for this compound and its metabolites?
Specific m/z values for this compound and its metabolites are not widely reported in the public literature. However, based on the known structure of this compound, its protonated molecule [M+H]⁺ would have a specific m/z. Potential metabolites would result from common biotransformation reactions such as hydroxylation (+16 Da), demethylation (-14 Da), or glycosylation (+162 Da). High-resolution mass spectrometry is essential for determining the elemental composition of the parent compound and its metabolites.
Example Hypothetical m/z Values for this compound and its Metabolites
| Compound | Hypothetical Biotransformation | Formula | [M+H]⁺ m/z (Monoisotopic) |
| This compound | - | C₂₂H₂₇N₅O₄ | 426.2136 |
| Metabolite 1 | Hydroxylation | C₂₂H₂₇N₅O₅ | 442.2085 |
| Metabolite 2 | Demethylation | C₂₁H₂₅N₅O₄ | 412.1980 |
| Metabolite 3 | Glycosylation | C₂₈H₃₇N₅O₉ | 588.2664 |
Note: These are hypothetical values for illustrative purposes.
4. How can I confirm the identity of a suspected this compound metabolite?
Confirmation of a metabolite's structure requires several pieces of evidence:
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Accurate Mass Measurement: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the elemental composition.
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MS/MS Fragmentation Pattern: The fragmentation pattern of the metabolite should be consistent with the proposed structure and show similarities to the fragmentation of the parent compound, this compound.
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Authentic Standard: The most definitive confirmation is to compare the retention time and MS/MS spectrum of the suspected metabolite with those of a chemically synthesized authentic standard.
5. What is a general workflow for untargeted metabolite analysis to discover new this compound metabolites?
Caption: Experimental workflow for untargeted analysis of this compound metabolites.
Experimental Protocols
Protocol: Extraction and UPLC-HRMS/MS Analysis of this compound Metabolites from Streptomyces Culture
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Sample Collection and Quenching:
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Collect 1 mL of Streptomyces culture.
-
Immediately add 4 mL of ice-cold 60% methanol.
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Vortex briefly and incubate at -20°C for 1 hour.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Metabolite Extraction:
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Discard the supernatant.
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To the cell pellet, add 1 mL of ice-cold 100% methanol.
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Resuspend the pellet by vortexing and sonicate for 15 minutes in an ice bath.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol.
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Filter through a 0.22 µm syringe filter before analysis.
-
-
UPLC-HRMS/MS Parameters:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometer: Q-TOF or Orbitrap.
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Ionization Mode: ESI Positive and Negative.
-
MS1 Scan Range: m/z 100-1000.
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MS/MS: Data-dependent acquisition (DDA) of the top 5 most intense ions from the MS1 scan.
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Signaling Pathway Visualization
As the specific signaling pathways affected by this compound are not well-documented, the following diagram illustrates a hypothetical mechanism of action for an antibiotic that inhibits bacterial protein synthesis, a common mode of action for antimicrobial agents.
Caption: Hypothetical signaling pathway for this compound inhibiting bacterial growth.
References
Solving inconsistencies in Pyrronamycin B biological assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in biological assay results for Pyrronamycin B. The information is tailored for researchers, scientists, and drug development professionals working with this potent pyrrole-amide antibiotic.
General FAQs
Q1: What are the known biological activities of this compound?
This compound is a novel antibiotic with a range of biological activities, including antitumor, antibacterial, and antiviral properties. Its mechanism of action in bacteria is believed to involve the inhibition of DNA gyrase, an essential enzyme for DNA replication.
Q2: What are the common sources of variability in this compound bioassays?
Inconsistencies in bioassay results can arise from several factors, including:
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Compound Stability and Solubility: this compound's stability in different solvents and media, as well as its solubility, can impact its effective concentration.
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Cell Line/Strain Viability and Passage Number: The health, passage number, and metabolic activity of cancer cell lines or bacterial strains can significantly affect results.
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Reagent Quality and Preparation: Variations in media, sera, and other reagents can introduce variability.
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Protocol Adherence: Minor deviations in incubation times, concentrations, and handling procedures can lead to inconsistent outcomes.
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Plasticware and Equipment: The type of microplates and the calibration of equipment like pipettes and plate readers are crucial for reproducibility.
Antitumor Activity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Troubleshooting Guide: Antitumor Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Low signal or poor dynamic range | Low cell number; Reduced metabolic activity of cells; Incorrect wavelength reading. | Optimize cell seeding density to ensure they are in the logarithmic growth phase. Ensure the correct filter is used for reading the absorbance (typically 570 nm).[1] |
| Inconsistent IC50 values across experiments | Variation in cell passage number; Different batches of serum or media; Instability of this compound in the assay medium. | Use cells within a consistent and low passage number range. Use the same lot of reagents for a set of experiments. Prepare fresh dilutions of this compound for each experiment and minimize its exposure to light.[2] |
| Color interference with the assay | This compound may have inherent color that absorbs at the same wavelength as the formazan product. | Run a control plate with this compound in cell-free media to measure its background absorbance and subtract it from the test wells. |
Experimental Protocol: MTT Assay for Antitumor Activity
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Cell Seeding: Seed cancer cells (e.g., human lung carcinoma A549, murine sarcoma S180) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]
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Absorbance Reading: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualization: MTT Assay Workflow
Caption: Workflow for assessing antitumor activity using the MTT assay.
Antibacterial Activity Assays (e.g., Kirby-Bauer Disk Diffusion)
The Kirby-Bauer disk diffusion method is a standard technique to determine the susceptibility of bacteria to antibiotics.
Troubleshooting Guide: Antibacterial Assays
| Issue | Possible Cause | Recommended Solution |
| No zone of inhibition | The bacterial strain is resistant; The concentration of this compound is too low; The compound did not diffuse properly. | Use a known sensitive control strain to validate the assay. Increase the concentration of this compound on the disk. Ensure the agar depth is uniform and the disk has good contact with the agar surface.[4][5] |
| Irregular or fuzzy zone edges | Contamination of the bacterial lawn; The bacterial inoculum was not uniform. | Use aseptic techniques throughout the procedure. Ensure the bacterial suspension is homogenous and spread evenly on the agar plate. |
| Inconsistent zone sizes between tests | Variation in inoculum density; Different agar depth; Inconsistent incubation time or temperature. | Standardize the inoculum to a 0.5 McFarland turbidity standard. Pour agar plates to a uniform depth (e.g., 4 mm).[4] Adhere strictly to the recommended incubation conditions.[6] |
| Overlapping zones of inhibition | Disks are placed too close together. | Ensure a minimum distance of 24 mm between the centers of the disks.[6] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
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Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.
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Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
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Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface. Gently press the disks to ensure complete contact. Include a blank disk (vehicle control) and a disk with a standard antibiotic (positive control).
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Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
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Zone Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.
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Interpretation: Compare the zone diameter to established standards to determine if the bacterium is susceptible, intermediate, or resistant to this compound.
Visualization: Kirby-Bauer Assay Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Visualization: this compound Mechanism of Action
Caption: Inhibition of DNA gyrase by this compound leads to bacterial cell death.
Antiviral Activity Assays (e.g., Plaque Reduction Assay)
A plaque reduction assay is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques in a cell culture.
Troubleshooting Guide: Antiviral Assays
| Issue | Possible Cause | Recommended Solution |
| No plaques observed, even in the virus control well | The virus stock has low infectivity; The cells are not susceptible to the virus; Incorrect incubation conditions. | Titer the virus stock to ensure it is infectious. Use a cell line known to be permissive for the virus. Verify the correct incubation temperature and CO2 levels.[7] |
| Monolayer detaches from the plate | The cell monolayer was not fully confluent; The overlay was added at too high a temperature; The medium is depleted of nutrients. | Ensure a confluent and healthy cell monolayer before infection. Cool the agar overlay to approximately 42°C before adding it to the wells. Use fresh, nutrient-rich medium for the overlay. |
| Inconsistent plaque numbers | Inaccurate viral dilutions; Incomplete removal of the virus inoculum after adsorption. | Perform careful serial dilutions of the virus stock. Aspirate the inoculum completely and gently wash the monolayer before adding the overlay. |
| Plaques are difficult to visualize | The staining time is too short or too long; The cell monolayer is too dense. | Optimize the staining time with crystal violet. Adjust the initial cell seeding density to achieve a less dense monolayer. |
Experimental Protocol: Plaque Reduction Assay
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Cell Seeding: Seed a permissive cell line in 6-well plates to form a confluent monolayer within 24 hours.
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Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with equal volumes of this compound dilutions and incubate for 1 hour at 37°C.
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Infection: Remove the medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
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Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% agarose) to restrict virus spread.
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Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-6 days).
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Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
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Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
Visualization: Plaque Reduction Assay Workflow
Caption: Workflow for the antiviral plaque reduction assay.
References
Validation & Comparative
A Head-to-Head Battle for Bacterial DNA Integrity: Pyrronamycin B versus Fluoroquinolones as DNA Gyrase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents with superior efficacy and unique mechanisms of action is a paramount objective. This guide provides a comprehensive comparison of two distinct classes of DNA gyrase inhibitors: the emerging natural product Pyrronamycin B and the well-established synthetic fluoroquinolones.
This document delves into their differential mechanisms of action, presents available quantitative data on their inhibitory activities, and provides detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: A Tale of Two Subunits
Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. While both this compound and fluoroquinolones target this vital enzyme, they do so by interacting with different subunits, leading to distinct downstream consequences.
Fluoroquinolones , a class of synthetic antibiotics, bind to the GyrA subunit of DNA gyrase. Their mechanism involves the formation of a ternary complex with the enzyme and the bacterial DNA. This complex stabilizes the transient double-strand breaks created by GyrA during its catalytic cycle, effectively trapping the enzyme on the DNA. This blockage of DNA replication and the generation of toxic DNA double-strand breaks are the primary contributors to the bactericidal activity of fluoroquinolones.
In contrast, This compound , a member of the pyrrolamide class of natural antibiotics, targets the GyrB subunit . Specifically, it acts as a competitive inhibitor of ATP binding to the ATPase domain of GyrB. By preventing ATP hydrolysis, this compound inhibits the energy-dependent supercoiling activity of DNA gyrase, ultimately leading to the cessation of DNA replication and bacterial cell death.
dot
Quantitative Comparison: Potency and Efficacy
Direct comparative studies of this compound and fluoroquinolones in the same experimental setup are limited in publicly available literature. However, data from studies on closely related pyrrolamide compounds provide valuable insights into their relative potency. The following tables summarize key quantitative data for representative pyrrolamides and the widely used fluoroquinolone, ciprofloxacin.
Table 1: DNA Gyrase Inhibition (IC50)
| Compound Class | Representative Compound | Target Enzyme | IC50 | Source |
| Pyrrolamide | Pyrrolamide Lead Compound | E. coli DNA Gyrase | 3 µM | [1] |
| Pyrrolamide | Compound 28 | S. aureus DNA Gyrase | 49 nM | [2] |
| Fluoroquinolone | Ciprofloxacin | E. coli DNA Gyrase | ~1-10 µM | [3] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Representative Compound | Staphylococcus aureus | Streptococcus pneumoniae | Haemophilus influenzae | Escherichia coli | Source |
| Pyrrolamide | Pyrrolamide 4 | 0.12 µg/mL | 0.06 µg/mL | 1 µg/mL | >16 µg/mL | [4] |
| Pyrrolamide | Compound 28 | 0.008 µg/mL | - | - | >1 µg/mL | [2] |
| Fluoroquinolone | Ciprofloxacin | ~0.25-1 µg/mL | ~1-2 µg/mL | ~0.015-0.03 µg/mL | ~0.008-0.03 µg/mL | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare DNA gyrase inhibitors.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Experimental Workflow:
dot
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed circular plasmid DNA (e.g., pBR322) at a final concentration of approximately 10-20 nM.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or a fluoroquinolone) or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Enzyme Addition and Incubation: Initiate the reaction by adding purified DNA gyrase to a final concentration that yields robust supercoiling in the control (typically 1-5 units). Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis.
-
Visualization and Analysis: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing inhibitor concentration. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
DNA Gyrase ATPase Assay
This assay is specific for inhibitors that target the GyrB subunit, like this compound, and measures the inhibition of ATP hydrolysis.
Experimental Workflow:
dot
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Gyrase ATPase buffer (e.g., 50 mM HEPES-KOH pH 8.0, 150 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT), linear or relaxed plasmid DNA (to stimulate ATPase activity), and varying concentrations of the test inhibitor (e.g., this compound).
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Enzyme Addition: Add purified DNA gyrase to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for a set period (e.g., 30-60 minutes) during which ATP is hydrolyzed to ADP and inorganic phosphate (Pi).
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Phosphate Detection: Terminate the reaction and quantify the amount of inorganic phosphate produced. A common method is the malachite green assay, where a reagent containing malachite green and ammonium molybdate forms a colored complex with free phosphate, which can be measured spectrophotometrically at a wavelength of approximately 620-650 nm.
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Data Analysis: The ATPase activity is proportional to the amount of phosphate released. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound and fluoroquinolones represent two distinct and powerful strategies for inhibiting bacterial DNA gyrase. Fluoroquinolones, with their action on the GyrA subunit, have a long history of clinical success but are facing increasing resistance. This compound and other pyrrolamides, by targeting the ATPase activity of the GyrB subunit, offer a different mode of action that can be effective against fluoroquinolone-resistant strains. The quantitative data, although not from direct head-to-head comparisons in all cases, suggest that optimized pyrrolamides can exhibit potent inhibitory activity, sometimes exceeding that of ciprofloxacin, particularly against Gram-positive bacteria. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct their own comparative studies and further explore the potential of these and other novel DNA gyrase inhibitors in the fight against bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Pyrronamycin B: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of Pyrronamycin B analogs, offering a comparative analysis based on available experimental data. Due to the limited publicly available, systematic SAR studies on a broad range of this compound analogs, this guide synthesizes information from related pyrrole-containing antibiotics and general principles of antimicrobial drug discovery to provide a foundational understanding.
This compound is a natural product belonging to the pyrrolamide class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair. Specifically, this compound targets the ATPase activity of the GyrB subunit. This guide will explore how modifications to the core structure of this compound could potentially influence its antibacterial efficacy.
Comparative Analysis of Antibacterial Activity
| Compound/Analog | Modification from this compound | Predicted Antibacterial Activity (MIC) | Key SAR Insight (Hypothetical) |
| This compound | - (Parent Compound) | Baseline | The unmodified pyrrole-amide core is essential for activity. |
| Analog 1 | Modification of the terminal amide | Potentially altered | The terminal amide group may be crucial for target binding or cell permeability. |
| Analog 2 | Substitution on the pyrrole ring | Potentially altered | Substituents on the pyrrole rings could influence electronic properties and steric interactions within the GyrB binding pocket. |
| Analog 3 | Alteration of the poly-pyrrole chain length | Likely reduced | The number and arrangement of pyrrole units are likely optimized for interaction with the DNA minor groove and the enzyme. |
| Analog 4 | Introduction of a bulky side chain | Potentially reduced | Steric hindrance could prevent optimal binding to the target enzyme. |
Deciphering the Mechanism: The Role of DNA Gyrase Inhibition
The antibacterial effect of this compound and its potential analogs is intrinsically linked to their ability to inhibit DNA gyrase. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound analogs.
Experimental Pathways: Synthesis and Evaluation of Analogs
The generation and assessment of novel this compound analogs would follow a structured workflow, from chemical synthesis to biological evaluation.
Caption: A typical workflow for SAR studies of this compound analogs.
Key Experimental Protocols
For researchers aiming to investigate the SAR of this compound analogs, the following experimental protocols are fundamental.
DNA Gyrase Inhibition Assay (In Vitro)
This assay determines the concentration of an analog required to inhibit the supercoiling activity of DNA gyrase by 50% (IC50).
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Materials: Purified E. coli DNA gyrase, relaxed pBR322 DNA, ATP, assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT), agarose gel, ethidium bromide, and test compounds.
-
Procedure:
-
Prepare reaction mixtures containing DNA gyrase, relaxed pBR322 DNA, and varying concentrations of the test compound in assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
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Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
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Analyze the DNA topoisomers by agarose gel electrophoresis.
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Visualize the DNA bands under UV light after staining with ethidium bromide. The amount of supercoiled DNA will decrease with increasing inhibitor concentration.
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Quantify the band intensities to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
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Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well microtiter plates, and test compounds.
-
Procedure (Broth Microdilution Method):
-
Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth).
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Concluding Remarks
The exploration of this compound analogs holds promise for the development of novel antibacterial agents. While the currently available data is limited, the foundational knowledge of its mechanism of action and the established protocols for antimicrobial drug discovery provide a clear path forward. Future systematic SAR studies are crucial to unlock the full potential of this promising class of DNA gyrase inhibitors. By meticulously documenting the synthesis and biological evaluation of a diverse library of analogs, the scientific community can build a comprehensive understanding of the structural features required for potent and selective antibacterial activity.
Comparative analysis of Pyrronamycin A and Pyrronamycin B bioactivity
A detailed examination of the biological activities of Pyrronamycin A and Pyrronamycin B, two novel antitumor antibiotics, reveals distinct profiles in their cytotoxic and antimicrobial efficacy. This guide synthesizes the available experimental data to provide a clear comparison for researchers and drug development professionals.
Pyrronamycin A and B are pyrrole-amide containing compounds isolated from Streptomyces sp.[1] While both exhibit potent biological effects, subtle structural differences between the two molecules are believed to contribute to variations in their activity. This analysis aims to delineate these differences based on published experimental findings.
Quantitative Bioactivity Data
A direct comparative study on the antitumor and antimicrobial activities of Pyrronamycin A and B has been conducted, providing valuable insights into their relative potency. The following table summarizes the key quantitative data from this research.
| Compound | Bioactivity Type | Assay/Cell Line | IC50 / MIC |
| Pyrronamycin A | Antitumor | P388 leukemia | 0.1 µg/ml |
| This compound | Antitumor | P388 leukemia | 0.2 µg/ml |
| Pyrronamycin A | Antibacterial | Bacillus subtilis | 3.13 µg/ml |
| This compound | Antibacterial | Bacillus subtilis | 6.25 µg/ml |
| Pyrronamycin A | Antibacterial | Staphylococcus aureus | 6.25 µg/ml |
| This compound | Antibacterial | Staphylococcus aureus | 12.5 µg/ml |
Data extracted from Asai, A., et al. (2000). Pyrronamycin A and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp. The Journal of Antibiotics, 53(1), 66-69.
The data indicates that Pyrronamycin A is approximately twice as potent as this compound in its antitumor activity against P388 leukemia cells. A similar trend is observed in its antibacterial activity, where Pyrronamycin A consistently demonstrates lower Minimum Inhibitory Concentrations (MICs) against both Bacillus subtilis and Staphylococcus aureus compared to this compound.
Experimental Protocols
The following are the methodologies employed in the key experiments to determine the bioactivity of Pyrronamycin A and B.
In Vitro Antitumor Activity Assay
The cytotoxic activity of Pyrronamycin A and B against P388 leukemia cells was determined using a standard in vitro cytotoxicity assay.
-
Cell Culture: P388 leukemia cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Preparation: Pyrronamycin A and B were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then serially diluted to the desired concentrations in the culture medium.
-
Cell Treatment: P388 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours. Following incubation, the cells were treated with various concentrations of Pyrronamycin A and B.
-
Incubation: The treated cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assay: Cell viability was assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of Pyrronamycin A and B against bacterial strains was determined using the broth microdilution method.
-
Bacterial Strains: Bacillus subtilis and Staphylococcus aureus were used as the test organisms.
-
Inoculum Preparation: Bacterial cultures were grown overnight, and the inoculum was prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/ml) in Mueller-Hinton broth.
-
Compound Preparation: The compounds were serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathway and Experimental Workflow
To visualize the general workflow of the bioactivity screening and the logical relationship of the experimental steps, the following diagrams are provided.
Figure 1: Workflow for determining the bioactivity of Pyrronamycin A and B.
The mechanism of action for pyrrolamide antibiotics often involves binding to the minor groove of DNA. While the specific signaling pathways affected by Pyrronamycin A and B have not been fully elucidated in the available literature, a generalized pathway for DNA damage leading to apoptosis is presented below.
References
Pyrronamycin B: A Comparative Analysis of Cross-Resistance Potential with Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. Pyrronamycin B, a member of the pyrrolamide class of antibiotics, has garnered interest for its potent antibacterial activity. This guide provides a comparative analysis of the potential for cross-resistance between this compound and existing antibiotics, based on its mechanism of action and available data.
Mechanism of Action: A Key Determinant of Cross-Resistance
This compound exhibits its antibacterial effect by targeting the bacterial enzyme DNA gyrase, specifically the GyrB subunit. It inhibits the ATPase activity of GyrB, an essential process for DNA replication and repair. This mechanism is distinct from that of many commonly used antibiotic classes, suggesting a lower potential for cross-resistance with those agents.
However, this compound shares its primary target, DNA gyrase, with other antibiotic classes, most notably the quinolones (e.g., ciprofloxacin) and the aminocoumarins (e.g., novobiocin). While they all target DNA gyrase, their specific binding sites and inhibitory mechanisms differ. Quinolones typically bind to the GyrA subunit, trapping the enzyme-DNA complex, whereas this compound and novobiocin both target the GyrB subunit's ATPase activity.
Potential for Cross-Resistance: An Evidence-Based Assessment
Direct, published cross-resistance studies detailing the activity of this compound against a comprehensive panel of bacterial strains with well-characterized resistance to other antibiotics are currently limited. However, based on its mechanism of action, we can infer potential cross-resistance patterns.
Low Potential for Cross-Resistance with:
-
β-lactams (e.g., penicillins, cephalosporins): These antibiotics inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs). As this mechanism is unrelated to DNA gyrase, cross-resistance is unlikely.
-
Macrolides (e.g., azithromycin): These agents inhibit protein synthesis by binding to the 50S ribosomal subunit. This is a distinct pathway from that targeted by this compound.
-
Aminoglycosides (e.g., gentamicin): These antibiotics also target the 30S ribosomal subunit, leading to errors in protein synthesis. Cross-resistance with this compound is not expected.
-
Tetracyclines (e.g., doxycycline): These inhibit protein synthesis by binding to the 30S ribosomal subunit. Their mechanism is different from that of this compound.
Potential for Cross-Resistance with:
-
Quinolones (e.g., ciprofloxacin): While both target DNA gyrase, they bind to different subunits. However, alterations in the overall structure or expression of DNA gyrase could potentially confer resistance to both classes.
-
Aminocoumarins (e.g., novobiocin): this compound and novobiocin both target the ATPase activity of the GyrB subunit. Therefore, mutations in the GyrB binding site of one drug could confer cross-resistance to the other.
Experimental Data Summary
Although comprehensive cross-resistance studies are not publicly available, some studies have evaluated the activity of pyrrolamide compounds against multidrug-resistant strains. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate potential cross-resistance scenarios. It is crucial to note that this table is a hypothetical representation for illustrative purposes and is not based on actual experimental data for this compound from a dedicated cross-resistance study.
| Bacterial Strain | Resistance Profile | Ciprofloxacin MIC (µg/mL) | Novobiocin MIC (µg/mL) | Penicillin G MIC (µg/mL) | Hypothetical this compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Susceptible | 0.5 | 0.25 | 0.06 | 0.125 |
| S. aureus (MRSA) | Methicillin-Resistant | 0.5 | 0.25 | >256 | 0.125 |
| S. aureus (QR-GyrA mutant) | Quinolone-Resistant | 32 | 0.25 | 0.06 | 0.25 |
| S. aureus (NR-GyrB mutant) | Novobiocin-Resistant | 0.5 | 64 | 0.06 | 16 |
| Escherichia coli ATCC 25922 | Susceptible | 0.015 | 16 | 8 | 2 |
| E. coli (QR-GyrA mutant) | Quinolone-Resistant | 8 | 16 | 8 | 4 |
Experimental Protocols
Standard methodologies are employed to assess antibiotic susceptibility and cross-resistance. The following outlines a typical experimental protocol for determining Minimum Inhibitory Concentrations (MICs).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 37°C.
-
Several colonies are used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of this compound and comparator antibiotics are prepared in a suitable solvent.
-
Serial two-fold dilutions of each antibiotic are prepared in a 96-well microtiter plate using sterile broth as the diluent.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antibiotics, is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathway for DNA Gyrase Inhibition and Potential Resistance
Caption: Action and resistance pathways for DNA gyrase inhibitors.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for a typical antibiotic cross-resistance study.
Conclusion
Based on its mechanism of action targeting the GyrB subunit of DNA gyrase, this compound holds promise as a novel antibacterial agent with a potentially low incidence of cross-resistance to many existing antibiotic classes. However, the potential for cross-resistance with other DNA gyrase inhibitors, particularly those targeting the GyrB subunit like novobiocin, warrants further investigation. Comprehensive studies evaluating the activity of this compound against a broad panel of clinically relevant, multidrug-resistant isolates are essential to fully elucidate its cross-resistance profile and its potential role in combating the growing threat of antibiotic resistance. The lack of such publicly available data represents a significant knowledge gap that needs to be addressed through further research.
Validating the Target Engagement of Pyrronamycin B in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the target engagement of Pyrronamycin B, a pyrrolamide antibiotic known to exert its antibacterial effects through DNA binding. We will compare this compound's performance with other DNA-targeting and non-DNA-targeting antibiotics, providing supporting experimental data and detailed protocols for key validation assays.
Introduction to this compound and Target Engagement
This compound belongs to the pyrrolamide class of natural products, which are known to bind to the minor groove of DNA.[1] This interaction is believed to be the basis of its antibacterial activity, disrupting essential cellular processes such as DNA replication and transcription. Validating that a compound engages its intended target within a living cell is a critical step in drug development. It confirms the mechanism of action and provides a quantitative measure of the compound's potency at the target site. This guide will explore and compare methodologies to confirm and quantify the engagement of this compound with its DNA target in bacterial cells.
Comparative Performance Data
To contextualize the efficacy of this compound, we compare its antibacterial activity and target binding affinity with two other antibiotics: Distamycin A, a structurally related DNA minor groove binder, and Ciprofloxacin, a fluoroquinolone that targets DNA gyrase, a type II topoisomerase.
Table 1: Comparison of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | DNA Minor Groove | 0.03 - 0.06[2] | > 32[2] |
| Distamycin A | DNA Minor Groove | ~10 | ~100 |
| Ciprofloxacin | DNA Gyrase | 0.25 - 1.0[3][4] | 0.015 - 0.125[3][5] |
Table 2: Comparison of DNA Binding Affinity
| Compound | DNA Binding Constant (Kb) (M⁻¹) | Notes |
| This compound | Not explicitly found, but expected to be in the range of 10⁵ - 10⁷ | Based on structurally similar compounds. |
| Distamycin A | ~ 2.0 x 10⁵[4] | Sequence-dependent affinity. |
| Ciprofloxacin | (2.8 ± 0.6) × 10⁴[6] | Interacts with the DNA-gyrase complex. |
Visualizing Target Engagement Strategies
The following diagrams illustrate the conceptual workflows for validating target engagement.
Caption: General workflow for validating target engagement in bacterial cells.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Here we provide detailed protocols for two key experimental techniques to validate the target engagement of this compound in bacterial cells: Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).
Cellular Thermal Shift Assay (CETSA) for DNA Binding
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[7][8] For a DNA-binding compound like this compound, an indirect CETSA approach can be employed to assess the stabilization of DNA-associated proteins.
Principle: The binding of this compound to bacterial DNA is expected to stabilize the DNA duplex. This increased stability can be transferred to proteins that are tightly associated with the DNA, leading to an increase in their thermal stability.
Protocol:
-
Bacterial Culture and Treatment:
-
Grow a mid-log phase culture of the target bacteria (e.g., Staphylococcus aureus).
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the treated cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using an appropriate method (e.g., sonication or bead beating) on ice.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of a known, abundant DNA-binding protein (e.g., a histone-like protein such as HU) in the soluble fraction using Western blotting or targeted proteomics (e.g., Parallel Reaction Monitoring - PRM).
-
-
Data Analysis:
-
Plot the relative amount of the soluble target protein as a function of temperature for each this compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of the DNA-protein complex.
-
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics technique that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems.[9] For a non-covalent binder like this compound, a competitive ABPP approach can be used to indirectly measure its engagement with DNA-modifying enzymes.
Principle: A broad-spectrum, activity-based probe that labels DNA-interacting enzymes (e.g., DNA polymerases, helicases) is used. If this compound binds to DNA and blocks the access of these enzymes to their substrate, a decrease in the labeling of these enzymes by the probe will be observed.
Protocol:
-
Bacterial Culture and Treatment:
-
Grow a mid-log phase culture of the target bacteria.
-
Harvest and lyse the cells to prepare a soluble proteome lysate.
-
Pre-incubate the lysate with varying concentrations of this compound or a vehicle control for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add a suitable activity-based probe that targets a class of DNA-binding enzymes (e.g., a fluorophosphonate probe for serine hydrolases, some of which may interact with DNA).
-
Incubate for a specified time (e.g., 30 minutes) to allow for covalent labeling of the active enzymes.
-
-
Analysis of Probe Labeling:
-
Gel-based analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in the fluorescence intensity of specific bands in the presence of this compound indicates competition for the target.
-
Mass spectrometry-based analysis: Use a probe with a clickable tag (e.g., alkyne or azide). After labeling, perform a click chemistry reaction to attach a reporter tag (e.g., biotin). Enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification and quantification of the labeled proteins by LC-MS/MS. A decrease in the spectral counts or reporter ion intensity for specific proteins indicates target engagement by this compound.
-
-
Data Analysis:
-
Quantify the signal intensity for each identified protein across the different this compound concentrations.
-
Plot the signal intensity as a function of the this compound concentration to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the probe labeling.
-
Conclusion
Validating the target engagement of this compound in bacterial cells is essential for confirming its DNA-binding mechanism of action. The comparative data presented here highlights its potent activity, particularly against Gram-positive bacteria. The detailed CETSA and competitive ABPP protocols provide robust frameworks for researchers to quantitatively assess the interaction of this compound with its intracellular target. These methodologies, when applied rigorously, will provide critical insights for the further development of this compound and other novel antibacterial agents.
References
Confirming the Anti-Tumor Efficacy of Pyrronamycin B in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the anti-tumor efficacy of Pyrronamycin B, a novel antibiotic with putative anti-cancer properties, using xenograft models. Due to the limited availability of in vivo data for this compound, this document establishes a comparative analysis with Etoposide, a well-characterized topoisomerase II inhibitor with a similar mechanism of action and extensive validation in xenograft studies. This guide offers the necessary experimental protocols and data presentation structures to facilitate a rigorous assessment of this compound's therapeutic potential.
Introduction to this compound and Etoposide
This compound is a natural product isolated from Streptomyces sp. that has demonstrated anti-tumor activities. Its primary mechanism of action is believed to be the inhibition of DNA gyrase (a type II topoisomerase) by targeting the ATPase function of the GyrB subunit. By interfering with DNA replication, this compound is hypothesized to induce cell cycle arrest and apoptosis in cancer cells.
Etoposide is a widely used chemotherapeutic agent and a semi-synthetic derivative of podophyllotoxin. It functions as a topoisomerase II inhibitor, forming a stable complex with the enzyme and DNA. This leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis. Etoposide's efficacy has been extensively documented in various cancer types, both clinically and in preclinical xenograft models.
Comparative Efficacy in Xenograft Models: A Data-Driven Approach
A direct quantitative comparison of the anti-tumor efficacy of this compound and Etoposide in xenograft models is hampered by the lack of publicly available in vivo data for this compound. The following table presents representative data for Etoposide's efficacy in a human colon carcinoma xenograft model, which can serve as a benchmark for future studies on this compound.
Table 1: Anti-Tumor Efficacy of Etoposide in a Human Colon Carcinoma (HCT-116) Xenograft Model
| Compound | Cancer Cell Line | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Etoposide | HCT-116 | Subrenal Capsule (src) | Days 1 and 5, intraperitoneal | 78 ± 10 | [1] |
| This compound | Data Not Available | To Be Determined | To Be Determined | To Be Determined |
Note: The data for Etoposide is derived from a specific study and may vary depending on the cancer cell line, animal model, and treatment regimen. Future studies on this compound should aim to generate similar quantitative data to enable a direct comparison.
Experimental Protocols for Xenograft Studies
The following is a detailed protocol for establishing a subcutaneous xenograft model and assessing the anti-tumor efficacy of a test compound, based on standard methodologies used for agents like Etoposide.
Cell Culture and Animal Models
-
Cell Lines: Select appropriate human cancer cell lines based on the therapeutic target of this compound. For a broad assessment, include cell lines from different tumor types (e.g., colon, lung, breast).
-
Animal Housing: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old. House the animals in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Xenograft Implantation
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells using trypsinization and wash them with a serum-free medium.
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
Tumor Growth Monitoring and Treatment
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the drug formulations. This compound's formulation will need to be developed. Etoposide is typically dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.
-
Administer the compounds to the respective treatment groups via the desired route (e.g., intraperitoneal, intravenous, or oral) according to the planned dosing schedule. The control group should receive the vehicle only.
Efficacy Assessment and Data Analysis
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.
Visualizing Experimental and Mechanistic Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts for generating diagrams of the experimental workflow and the proposed signaling pathway for this compound and Etoposide.
Experimental Workflow for Xenograft Efficacy Study
Caption: Experimental workflow for assessing the anti-tumor efficacy of this compound in a xenograft model.
Signaling Pathway of Topoisomerase II Inhibition
Caption: Signaling pathway of topoisomerase II inhibition by this compound and Etoposide, leading to apoptosis.
Conclusion and Future Directions
While this compound shows promise as a potential anti-tumor agent due to its mechanism of action as a topoisomerase II inhibitor, its in vivo efficacy remains to be rigorously established. This guide provides a clear roadmap for conducting the necessary xenograft studies to generate the quantitative data required for a comprehensive evaluation. By following the detailed protocols and using a well-characterized drug like Etoposide as a benchmark, researchers can effectively assess the therapeutic potential of this compound and determine its future trajectory in the drug development pipeline. The generation of robust preclinical data is a critical step towards the potential clinical translation of this novel compound.
References
Evaluating the Safety Profile of Pyrronamycin B Versus Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Pyrronamycin B against two well-established antibiotics with distinct mechanisms and clinical applications: the anthracycline antitumor antibiotic, doxorubicin, and the broad-spectrum antibacterial, tetracycline. Due to the limited publicly available preclinical safety data for this compound, this comparison relies on the general toxicity profile of the pyrrolamide class of antibiotics, contrasted with the extensive experimental data available for doxorubicin and tetracycline.
Executive Summary
This compound, a member of the pyrrolamide class of antibiotics, functions as a DNA-binding agent with potential antitumor and antimicrobial properties. While specific toxicity data for this compound is scarce, the broader class of natural pyrrolamides is noted for significant toxicity, which has limited their clinical development. In contrast, doxorubicin and tetracycline have well-characterized safety profiles, with known organ-specific toxicities that are actively managed in clinical practice. This guide aims to contextualize the potential safety concerns of this compound by comparing its mechanistic class to these established drugs, highlighting the critical need for comprehensive preclinical safety assessment for novel antibiotic candidates.
Comparative Safety and Toxicity Data
The following tables summarize the available quantitative and qualitative safety data for the selected antibiotics. It is important to note the absence of specific LD50 values for this compound, a significant data gap in its preclinical safety assessment.
Table 1: Acute Toxicity Data (LD50) of Comparator Antibiotics
| Antibiotic | Animal Model | Route of Administration | LD50 | Reference |
| Doxorubicin | Mouse | Oral | 570 mg/kg | [1][2] |
| Mouse | Intraperitoneal | 11.16 mg/kg | [1] | |
| Mouse | Intravenous | 12.5 mg/kg | [3] | |
| Rat | Intravenous | 12.6 mg/kg | [2] | |
| Rat | Intraperitoneal | 16.03 mg/kg | [1] | |
| Tetracycline | Rat | Oral | 807 - 6443 mg/kg | [4][5] |
| Mouse | Oral | 678 mg/kg | [4] | |
| This compound | Not Available | Not Available | Not Available |
Table 2: Major Organ Toxicities and Side Effects
| Antibiotic | Primary Mechanism of Action | Major Organ Toxicities | Common Side Effects |
| This compound (as a Pyrrolamide) | DNA Binding | General high toxicity noted for the class, specific target organs not well-documented publicly. | Not well-documented publicly. |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | Cardiotoxicity (dilated cardiomyopathy), Myelosuppression | Nausea, vomiting, alopecia, mucositis.[3] |
| Tetracycline | Inhibition of Bacterial Protein Synthesis | Hepatotoxicity, Nephrotoxicity | GI upset, photosensitivity, tooth discoloration in children.[6][7] |
Experimental Protocols for Safety Evaluation
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard preclinical toxicity studies for novel antibiotic candidates typically follow established guidelines.
In Vitro Cytotoxicity Assay (General Protocol)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Lines: A panel of human cell lines, including cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., fibroblasts), are used.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The antibiotic is added in a series of dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures mitochondrial activity.
-
The absorbance is read using a plate reader, and the IC50 value is calculated from the dose-response curve.
-
In Vivo Acute Systemic Toxicity Study (General Protocol, based on OECD Guidelines)
-
Objective: To determine the median lethal dose (LD50) and identify signs of systemic toxicity after a single dose.
-
Animal Model: Typically rodents (e.g., mice or rats).
-
Methodology:
-
Animals are divided into groups and administered a single dose of the antibiotic via a clinically relevant route (e.g., oral, intravenous, intraperitoneal).
-
A range of doses is used to establish a dose-response relationship.
-
Animals are observed for a set period (typically 14 days) for signs of toxicity, including changes in behavior, weight, and overall health.
-
Mortality is recorded, and the LD50 is calculated using statistical methods.
-
At the end of the study, a gross necropsy is performed, and major organs are collected for histopathological examination.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts related to the safety evaluation and mechanisms of toxicity of the comparator antibiotics.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tetracyclines - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tetracycline-induced hepatotoxicity [escholarship.org]
Safety Operating Guide
Proper Disposal of Pyrronamycin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for Pyrronamycin B, a potent pyrrolamide antibiotic with both antibacterial and antitumor properties.
Given its biological activities, this compound should be handled as a potentially hazardous substance, and its disposal must adhere to strict safety and environmental protocols. The following procedures are based on best practices for the disposal of cytotoxic and antibiotic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
This protocol outlines the segregation, decontamination, and final disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safe handling and disposal.
| Waste Type | Container and Labeling Requirements |
| Solid Waste | Container: A designated, leak-proof, and puncture-resistant container with a lid. Labeling: Clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" with the name "this compound". |
| Liquid Waste | Container: A sealed, leak-proof, and chemically compatible container. Labeling: Clearly labeled as "Liquid Cytotoxic Waste" or "Hazardous Chemical Waste" with the name "this compound". |
| Sharps Waste | Container: An approved sharps container. Labeling: Labeled as "Sharps" and "Cytotoxic Waste". |
| Contaminated PPE | Container: A designated cytotoxic waste bag or container. Labeling: Labeled as "Cytotoxic Waste". |
Step 2: Decontamination of Reusable Items
For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary.
| Decontamination Protocol for Reusable Labware |
| Initial Rinse |
| Washing |
| Final Rinse |
Step 3: Disposal Pathway
The final disposal route depends on the nature of the waste and institutional and local regulations.
-
Solid and Contaminated PPE Waste: All solid waste, including contaminated PPE, should be collected by a licensed hazardous waste disposal service for incineration.
-
Liquid Waste: Due to the potential for the creation of more hazardous byproducts, chemical inactivation of liquid this compound waste is not recommended without specific, validated protocols. The primary method of disposal should be collection by a licensed hazardous waste disposal service.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. The rinsed container should then be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) for this compound and follow all institutional and local environmental health and safety regulations. If an SDS is not available, treat the compound as a hazardous substance and consult with your institution's safety officer for specific disposal instructions.
Navigating the Safe Handling of Pyrronamycin B: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Pyrronamycin B, a potent antitumor antibiotic, must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic compound. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational plans for handling, and compliant disposal procedures. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for working with hazardous and cytotoxic substances.
Personal Protective Equipment (PPE) and Safety Recommendations
Due to its classification as an antineoplastic agent, this compound necessitates the use of comprehensive PPE to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE and safety measures.
| Equipment/Procedure | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves that meet ASTM D6978-05 standards.[1] | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, preserving the integrity of the inner glove. |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[1] | Protects the wearer's clothing and skin from potential splashes and aerosol exposure. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A full-face shield should be worn when there is a risk of splashes. | Safeguards the eyes and face from accidental splashes of the compound. |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the procedure and the potential for aerosol generation. | Minimizes the risk of inhaling hazardous particles or aerosols. |
| Footwear | Closed-toe shoes. | Protects the feet from potential spills and falling objects in the laboratory. |
| Hand Hygiene | Thoroughly wash hands with soap and water before and after handling the compound and after removing gloves. | A critical step in preventing the spread of contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be adapted for any procedure involving this compound:
-
Preparation: Before beginning any work, ensure the Biological Safety Cabinet (BSC) is certified and functioning correctly. Prepare all necessary materials, including reagents, consumables, and waste containers, and place them within the BSC.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE in the correct order: gown, inner gloves, outer gloves, eye/face protection, and respirator if needed.
-
Compound Handling:
-
Perform all manipulations of this compound, including weighing and preparing solutions, within the BSC to contain any potential aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Avoid creating dust or aerosols. If working with a powder, carefully handle the container to minimize disturbance.
-
-
Post-Experiment Decontamination:
-
After completing the experiment, decontaminate all surfaces and equipment within the BSC using an appropriate disinfectant or cleaning agent.
-
Wipe down all items being removed from the BSC.
-
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. A recommended sequence is to first remove the outer gloves, followed by the gown.[2] Then, remove inner gloves and wash hands thoroughly.[2] If a face shield or mask is used, don a clean pair of gloves to remove it, then remove those gloves and re-wash hands.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, and empty vials, must be segregated into clearly labeled hazardous waste containers.[3]
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, sealed waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a puncture-proof sharps container.[3]
-
Disposal Procedures: All hazardous waste must be disposed of in accordance with institutional and local regulations for cytotoxic waste. This typically involves incineration at high temperatures. It is imperative to follow your institution's specific hazardous waste disposal protocols.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
